molecular formula C8H8F3IN2O2 B7959165 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

Cat. No.: B7959165
M. Wt: 348.06 g/mol
InChI Key: CNKAGDZWMVSZRE-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is a halogenated pyridine derivative with the molecular formula $ \text{C}6\text{H}6\text{IN}2 \cdot \text{C}2\text{H}\text{F}3\text{O}2 $. The compound consists of a pyridine ring substituted with an iodine atom at position 3, a methyl group at position 5, and an amine group at position 2, paired with a trifluoroacetate counterion. This salt form enhances solubility in polar organic solvents, making it advantageous for synthetic applications, particularly in cross-coupling reactions and pharmaceutical intermediates .

The trifluoroacetate counterion is commonly used to stabilize amines by forming salts, which simplifies purification and improves handling . The iodine substituent confers reactivity in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings), while the methyl group contributes steric and electronic modulation .

Properties

IUPAC Name

3-iodo-5-methylpyridin-2-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.C2HF3O2/c1-4-2-5(7)6(8)9-3-4;3-2(4,5)1(6)7/h2-3H,1H3,(H2,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKAGDZWMVSZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium Chloride

3-Methyl-pyridine 1-oxide reacts with trimethylamine and an electrophilic agent (e.g., phosgene, thionyl chloride) in methylene chloride at 0–25°C. The reaction proceeds via nucleophilic substitution, yielding an ammonium salt intermediate. Key parameters include:

  • Molar ratios : 1:3–5 (3-methyl-pyridine 1-oxide : trimethylamine)

  • Temperature : 0–25°C

  • Purification : Column chromatography or direct use of the crude product.

Example :

  • 90 g (0.825 mol) of 3-methyl-pyridine 1-oxide in 540 ml methylene chloride reacts with 195 g (3.3 mol) trimethylamine and 245 g (2.63 mol) phosgene at 0°C. The product, trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride, is obtained in 96% yield after chromatography.

Dealkylation with Hydrogen Bromide

The ammonium salt undergoes thermal dealkylation using 48% aqueous HBr at 210°C for 8 hours, followed by neutralization with NaOH and extraction with ethyl acetate. This step yields 2-amino-5-methylpyridine with 83–86% purity and minimal byproducts (e.g., 1% 2-amino-3-methylpyridine).

Reaction Conditions :

ParameterValue
Temperature210°C
Time8–12 hours
WorkuppH adjustment to 9–10, ethyl acetate extraction
Yield83–86%

Regioselective Iodination of 2-Amino-5-methylpyridine

Introducing iodine at the 3-position of 2-amino-5-methylpyridine requires careful control to avoid competing reactions at the 4-position. While direct literature on this specific iodination is limited, analogous methods for pyridine derivatives suggest two approaches:

Electrophilic Iodination

Using N-iodosuccinimide (NIS) or I₂ with a Lewis acid (e.g., FeCl₃) in dichloromethane or acetic acid. The amino group at position 2 directs electrophilic substitution to the para position (position 3).

Proposed Protocol :

  • Dissolve 2-amino-5-methylpyridine (1 equiv) in glacial acetic acid.

  • Add NIS (1.1 equiv) and FeCl₃ (0.1 equiv).

  • Stir at 25°C for 12 hours.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization.

Expected Outcome :

  • Product : 3-iodo-5-methyl-pyridin-2-amine

  • Yield : ~70–75% (estimated based on analogous reactions).

Directed ortho-Metalation

A more regioselective method involves deprotonation with LDA (lithium diisopropylamide) at -78°C, followed by quenching with iodine. The amino group directs metalation to position 3, enabling precise iodination.

Proposed Protocol :

  • Cool 2-amino-5-methylpyridine (1 equiv) in THF to -78°C.

  • Add LDA (2.2 equiv) and stir for 1 hour.

  • Introduce iodine (1.1 equiv) and warm to 25°C.

  • Purify via column chromatography (hexane/ethyl acetate).

Advantages :

  • Higher regioselectivity (>95%)

  • Reduced byproduct formation.

Formation of the Trifluoroacetate Salt

The final step involves protonating 3-iodo-5-methyl-pyridin-2-amine with trifluoroacetic acid (TFA) to form the salt.

Procedure :

  • Dissolve 3-iodo-5-methyl-pyridin-2-amine (1 equiv) in anhydrous dichloromethane.

  • Add TFA (1.1 equiv) dropwise at 0°C.

  • Stir for 30 minutes, then concentrate under vacuum.

  • Recrystallize from diethyl ether to obtain the trifluoroacetate salt.

Characterization Data :

  • Molecular Weight : 348.06 g/mol

  • 1H-NMR (DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 8.06 (AB system, J=8.4 Hz, 2H), 8.50 (s, 1H).

  • Purity : >98% (by HPLC).

Optimization Challenges and Solutions

Byproduct Formation During Iodination

The primary byproduct, 4-iodo-5-methyl-pyridin-2-amine , arises from competing electrophilic attack. Mitigation strategies include:

  • Lowering reaction temperature (-78°C for metalation)

  • Using bulkier directing groups (e.g., tert-butoxycarbonyl protection).

Salt Stability

Trifluoroacetate salts are hygroscopic. Storage under anhydrous conditions at -20°C is recommended.

Applications and Derivatives

While this compound itself is primarily a research chemical, its derivatives are explored in:

  • Pharmaceuticals : As intermediates for kinase inhibitors.

  • Agrochemicals : In herbicides (e.g., via cross-coupling reactions) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound.

    Oxidized Products: Oxidized derivatives such as nitroso or nitro compounds.

    Reduced Products: Amino derivatives of the compound.

Scientific Research Applications

Cancer Treatment

The compound has shown promise in the treatment of cell proliferative disorders, particularly cancer. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs can help control abnormal cell proliferation associated with cancers and other conditions like restenosis and rheumatoid arthritis . The selectivity for CDK4 and CDK6 enhances its therapeutic potential, as these kinases are often implicated in tumorigenesis.

Anti-inflammatory Properties

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate has been investigated for its anti-inflammatory effects. Research indicates that compounds targeting CDKs can reduce inflammation by inhibiting the proliferation of inflammatory cells, thus providing a dual mechanism for treating inflammatory diseases .

Infectious Disease Management

The compound's ability to inhibit CDKs also extends to potential applications in treating viral infections. CDK inhibitors have been shown to interfere with the replication of certain viruses, suggesting that this compound may have antiviral properties .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions which enhance yield and reduce reaction times. Research has demonstrated that using environmentally friendly solvents such as water can lead to efficient synthesis while minimizing waste .

Reaction Conditions

Optimized reaction conditions include the use of iron(III) acetylacetonate as a catalyst under microwave irradiation, which allows for the rapid formation of the desired compound with high yields . The absence of toxic solvents in these methods aligns with contemporary green chemistry principles.

Case Studies

Several studies have documented the efficacy of compounds similar to this compound in preclinical models:

  • A study demonstrated significant tumor growth inhibition in xenograft models treated with a CDK inhibitor derived from pyridine compounds .
  • Another investigation highlighted the anti-inflammatory effects observed in animal models following administration of CDK inhibitors, which resulted in decreased synovial hyperplasia associated with rheumatoid arthritis .

Summary and Future Directions

The applications of this compound span across various therapeutic areas, particularly oncology and inflammation management. Its mechanism as a CDK inhibitor positions it as a valuable candidate for further research and development.

Future studies should focus on:

  • Conducting clinical trials to evaluate safety and efficacy in human populations.
  • Exploring combination therapies that leverage its mechanism alongside other treatments.
  • Investigating potential modifications to enhance selectivity and reduce side effects.

Data Table: Summary of Applications

Application AreaMechanismPotential Benefits
Cancer TreatmentCDK inhibitionReduced tumor growth
Anti-inflammatoryInhibition of inflammatory cell proliferationDecreased inflammation
Infectious DiseaseDisruption of viral replicationPotential antiviral effects

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

The compound’s structural analogs differ in halogen type, substituent positions, and counterions. Key examples include:

Compound Name Substituents (Position) Counterion CAS Number Similarity Score
3-Iodo-5-methylpyridin-2-amine I (3), CH₃ (5), NH₂ (2) None (free base) 381233-96-1 0.70
5-Fluoro-3-methylpyridin-2-ylamine F (5), CH₃ (3), NH₂ (2) None 104830-06-0 0.68
2-Chloro-5-fluoro-3-iodopyridine Cl (2), F (5), I (3) None 381233-96-1 0.69
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide I (3), CF₃ (5), pivalamide (2) None 1002916-67-7 N/A

Key Observations:

  • Halogen Effects : Iodine at position 3 (vs. chlorine or fluorine) increases molecular weight and polarizability, enhancing reactivity in aryl halide-mediated couplings .
  • Methyl vs. Trifluoromethyl : The methyl group in 3-Iodo-5-methyl-pyridin-2-ylamine offers steric bulk without significant electron-withdrawing effects, contrasting with the electron-deficient trifluoromethyl group in N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide .
  • Counterion Impact : The trifluoroacetate salt improves solubility in acetonitrile and DMF compared to the free base or hydrochloride salts, as seen in analogs like UM-164 trifluoroacetate salt .
Solubility and Stability
  • Trifluoroacetate Salts : Exhibit higher solubility in organic solvents than hydrochloride salts due to the lipophilic trifluoroacetyl group. However, trifluoroacetate residues can complicate NMR characterization .
  • Environmental Persistence : Trifluoroacetate is environmentally persistent, with annual fluxes of ~68–98 tonnes reported in Germany . This raises disposal concerns compared to acetate or formate salts.

Biological Activity

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This method allows for the efficient formation of various pyridine derivatives, including the target compound. The reaction utilizes arylboronic acids and iodo-substituted pyridine derivatives as starting materials, yielding moderate to good yields of the desired products .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anti-Thrombolytic Activity

Research indicates that related pyridine derivatives exhibit significant anti-thrombolytic properties. In a study evaluating a series of pyridine derivatives, compounds with halogen substituents demonstrated varying degrees of activity against clot formation. For instance, certain derivatives exhibited up to 41.32% inhibition in clot formation, suggesting that halogen presence enhances biological efficacy .

2. Biofilm Inhibition

The compound also shows promising biofilm inhibition activity. In comparative studies, specific derivatives displayed up to 90.95% inhibition against biofilm formation by bacterial strains such as E. coli. This suggests that structural modifications, such as the presence of bulky groups, can significantly enhance antimicrobial properties .

3. Haemolytic Activity

Haemolytic activity was assessed in several pyridine derivatives, with findings indicating that certain compounds could lyse red blood cells at concentrations as low as 50 µM/mL. The highest observed lysis was attributed to compounds with multiple halogen groups, highlighting the influence of molecular structure on biological activity .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound and its analogs:

Study Focus Findings
Study AAnti-thrombolytic activityCompound exhibited 31.61% inhibition; halogen presence correlated with increased activity .
Study BBiofilm inhibitionCompound showed 90.95% inhibition against E. coli; bulky substituents enhanced effectiveness .
Study CHaemolytic activityHighest lysis observed at 11.72%; structure significantly influences cytotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that the presence and position of halogen substituents are crucial for enhancing biological activities such as anti-thrombolytic and antimicrobial effects. For example, the introduction of iodine at the 3-position and methyl groups at the 5-position significantly impacts the compound's reactivity and interaction with biological targets .

Q & A

Q. What are the recommended synthetic routes for 3-iodo-5-methyl-pyridin-2-ylamine trifluoroacetate, and how do reaction conditions influence yield?

  • Methodological Answer : A three-step synthesis approach is commonly employed for halogenated pyridine derivatives:

Halogenation : Direct iodination of 5-methyl-pyridin-2-amine using iodine monochloride (ICl) in acetic acid at 80–100°C .

Amine Protection : Protect the amine group with pivaloyl chloride to avoid side reactions during iodination .

Salt Formation : React the iodinated intermediate with trifluoroacetic acid (TFA) in dichloromethane to form the trifluoroacetate salt.

  • Critical Factors : Temperature control during iodination prevents over-halogenation. Stoichiometric excess of ICl (1.2–1.5 equiv) maximizes yield (~70–75%) .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: 0.1% TFA in water/acetonitrile gradient .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 323.95 for the free base). Calibrate using sodium trifluoroacetate clusters for accuracy .
  • NMR : ¹H NMR in DMSO-d6 identifies substituents: δ 8.2 ppm (H4 pyridine), δ 2.5 ppm (CH3), and δ 6.8 ppm (NH2). ¹⁹F NMR confirms TFA counterion (δ -75 ppm) .

Q. How does the trifluoroacetate counterion affect solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility : The TFA salt enhances solubility in polar solvents (e.g., water, methanol) due to ionic interactions. In DMSO, solubility exceeds 50 mg/mL, whereas the free base is less soluble (<10 mg/mL) .
  • Stability : Store at -20°C under nitrogen to prevent degradation. Aqueous solutions (pH < 5) are stable for 1 week at 4°C; neutral/basic conditions accelerate amine oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data caused by counterion variability?

  • Methodological Answer :
  • Stoichiometry Analysis : Quantify TFA content via ion chromatography or ¹⁹F NMR. For example, integrate TFA peaks (δ -75 ppm) relative to the pyridine signal to confirm 1:1 salt formation .
  • Biological Assays : Compare activity of the TFA salt with other salts (e.g., HCl) in parallel experiments. Normalize results based on molarity of the active base .

Q. What strategies optimize regioselectivity during iodination of 5-methyl-pyridin-2-amine derivatives?

  • Methodological Answer :
  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the C3 position, followed by iodine quenching. This avoids competing C4/C6 iodination .
  • Protection-Deprotection : Protect the amine with a pivaloyl group before iodination to block undesired N-iodination. Deprotect with NaOH/MeOH post-reaction .

Q. How can trace impurities from incomplete salt formation be detected and removed?

  • Methodological Answer :
  • Detection : LC-MS in negative ion mode identifies residual TFA (m/z 113.01) or free base ([M-H]- at m/z 261.92).
  • Purification : Recrystallize from ethanol/water (9:1) to remove excess TFA. For persistent impurities, use preparative HPLC with 0.1% formic acid .

Q. What are the challenges in using this compound as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Pd Catalyst Selection : Use Pd(PPh3)4 or XPhos Pd G3 to mitigate dehalogenation side reactions. Avoid strong bases (e.g., NaOtBu) that may degrade the TFA counterion.
  • Solvent Optimization : Conduct reactions in THF or dioxane at 80°C. Aqueous conditions (e.g., H2O/EtOH) risk salt dissociation and reduced reactivity .

Q. How does the methyl group at C5 influence the electronic properties of the pyridine ring?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The methyl group at C5 donates electrons via hyperconjugation, reducing ring electrophilicity at C3 (iodine site) .
  • Experimental Validation : Compare ¹³C NMR chemical shifts of C5 (δ 20.1 ppm) with non-methylated analogs to confirm electron-donating effects .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

  • Methodological Answer :
  • DSC Analysis : Use differential scanning calorimetry (heating rate: 10°C/min) to determine precise melting points. Literature values may vary due to hydrate formation or polymorphic transitions .
  • Sample Purity : Re-crystallize the compound and verify purity via HPLC (>98%) before measurement .

Q. Why do biological assays show variability in IC50 values for kinase inhibition studies?

  • Methodological Answer :
  • Counterion Interference : TFA may chelate metal ions in assay buffers (e.g., Mg²+), altering enzyme kinetics. Replace TFA with non-coordinating salts (e.g., acetate) .
  • Solvent Artifacts : DMSO stock solutions >1% can denature proteins. Use fresh dilutions in assay buffer to minimize solvent effects .

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